2-({5-Methyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-A]pyrimidin-3-YL}sulfanyl)-N-(naphthalen-1-YL)acetamide
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Overview
Description
2-({5-Methyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-A]pyrimidin-3-YL}sulfanyl)-N-(naphthalen-1-YL)acetamide is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazolopyrimidine core fused with a naphthalene ring
Preparation Methods
The synthesis of 2-({5-Methyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-A]pyrimidin-3-YL}sulfanyl)-N-(naphthalen-1-YL)acetamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the triazolopyrimidine core, followed by the introduction of the naphthalene moiety. Common reagents used in these reactions include various amines, sulfur-containing compounds, and acylating agents. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at various positions on the triazolopyrimidine ring.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield corresponding acids or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-({5-Methyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-A]pyrimidin-3-YL}sulfanyl)-N-(naphthalen-1-YL)acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an enzyme inhibitor, making it useful in studying enzyme kinetics and mechanisms.
Medicine: It is being investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-({5-Methyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-A]pyrimidin-3-YL}sulfanyl)-N-(naphthalen-1-YL)acetamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with kinases and other regulatory proteins.
Comparison with Similar Compounds
Similar compounds to 2-({5-Methyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-A]pyrimidin-3-YL}sulfanyl)-N-(naphthalen-1-YL)acetamide include other triazolopyrimidine derivatives such as:
These compounds share a similar triazole core but differ in their substituents and overall structure. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H15N5O2S |
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Molecular Weight |
365.4 g/mol |
IUPAC Name |
2-[(5-methyl-7-oxo-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C18H15N5O2S/c1-11-9-15(24)20-17-21-22-18(23(11)17)26-10-16(25)19-14-8-4-6-12-5-2-3-7-13(12)14/h2-9H,10H2,1H3,(H,19,25)(H,20,21,24) |
InChI Key |
PHMVIBACVOZGGY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)NC2=NN=C(N12)SCC(=O)NC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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